

# Synthesis Protocol for 16,17-Dihydroheronamide C: An Application Note

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Compound of Interest

Compound Name: 16,17-Dihydroheronamide C

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#### **Abstract**

This document provides a detailed protocol for the chemical synthesis of **16,17-Dihydroheronamide C**, an analog of the natural product Heronamide C. Heronamides are a family of macrolactams that have garnered significant interest due to their unique biological activities, including potent antifungal properties.[1] **16,17-Dihydroheronamide C** was designed as a molecular probe to investigate the mode of action of Heronamide C.[2][3][4][5] The synthesis is based on a highly modular strategy, allowing for the convergent assembly of complex fragments.[2][3][5] This protocol outlines the key reaction steps, reagents, and conditions required to successfully synthesize this compound, providing a valuable resource for researchers in medicinal chemistry and natural product synthesis.

### Introduction

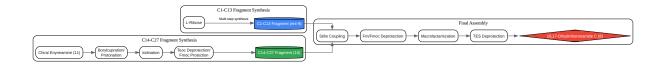
Heronamides are a class of 20-membered polyene macrolactams isolated from marine-derived Streptomyces species.[6][7] Heronamide C, in particular, has demonstrated interesting biological activity, including a non-cytotoxic, reversible effect on mammalian cell morphology and potent antifungal activity.[6] Understanding the structure-activity relationship and the molecular targets of these compounds is crucial for their development as potential therapeutic agents.



To aid in these investigations, synthetic analogs such as **16,17-Dihydroheronamide C** have been designed and synthesized.[2][3][4][5] The saturation of the C16-C17 double bond in this analog helps to elucidate the role of the polyene chain in the biological activity of the parent compound.[2][3][5] The synthesis of **16,17-Dihydroheronamide C** is achieved through a convergent strategy, which involves the preparation of two key fragments, a C1-C13 unit and a C14-C27 unit, followed by their coupling and subsequent macrolactamization.[3]

# **Synthesis Workflow**

The overall synthetic strategy for **16,17-Dihydroheronamide C** is depicted in the following workflow diagram.



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Caption: Synthetic workflow for 16,17-Dihydroheronamide C.

# **Experimental Protocols**

The synthesis of **16,17-Dihydroheronamide C** can be divided into three main stages: the synthesis of the C1-C13 fragment, the synthesis of the C14-C27 fragment, and the final assembly through fragment coupling and macrolactamization.

## Synthesis of the C14-C27 Fragment (10)

A key step in the synthesis of the C14-C27 fragment is a regio- and chemoselective borylcupration/protonation of a dienyne to produce a triene.[3]



- 1. Borylcupration/Protonation of Dienyne:
- The reaction proceeds to produce the corresponding triene in high yield (86%).[3] This step is crucial for establishing the correct stereochemistry and functionality of the fragment.
- 2. Iodination, Deprotection, and Protection:
- The resulting triene undergoes iodination.
- This is followed by the deprotection of the Teoc (2,2,2-trichloroethoxycarbonyl) group and subsequent protection with an Fmoc (fluorenylmethyloxycarbonyl) group.[3]
- This three-step sequence yields the C14-C27 fragment (10) with a reported yield of 35%.[3]

# Final Assembly: Stille Coupling, Deprotection, Macrolactamization, and Deprotection

The final steps involve the coupling of the two fragments and the formation of the macrolactam ring.

- 1. Stille Coupling:
- The C1-C13 fragment (9) and the C14-C27 fragment (10) are coupled using Stille coupling conditions.[3]
- 2. Deprotection and Macrolactamization:
- The coupled product undergoes simultaneous deprotection of the Fm (fluorenylmethyl) and Fmoc groups.
- The resulting amino acid is then subjected to macrolactamization to form the 20-membered ring.
- 3. TES Deprotection:
- The final step is the deprotection of the TES (triethylsilyl) ethers to yield 16,17-Dihydroheronamide C (8).[3]



• This four-step final assembly sequence is reported to have an overall yield of 18%.[3]

## **Quantitative Data Summary**

The following table summarizes the reported yields for the key synthetic sequences.

Step	Product	Yield (%)
Borylcupration/Protonation	Triene Intermediate (25)	86
Iodination, Teoc deprotection, Fmoc protection	C14-C27 Fragment (10)	35 (3 steps)
Stille coupling, Deprotection, Macrolactamization, TES deprotection	16,17-Dihydroheronamide C (8)	18 (4 steps)

#### Conclusion

This application note provides a concise overview and protocol for the synthesis of **16,17-Dihydroheronamide C**. The modular and convergent synthetic strategy allows for the efficient construction of this complex macrolactam. The procedures and data presented here are intended to serve as a valuable resource for researchers engaged in the synthesis of heronamide analogs and the study of their biological functions. The development of this synthetic route has been instrumental in confirming the proposed structures of heronamides and has provided access to valuable molecular probes for biological studies.[1][8][9]

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